H-2-Nal-OBzl p-tosylate salt, with the molecular formula C27H27NO5S, is a compound derived from the amino acid 2-naphthylalanine. This compound incorporates a benzyl ester group and is characterized by its p-toluenesulfonate salt form, which enhances its solubility and stability in various chemical environments. The compound is primarily utilized in peptide synthesis as a protecting group for amino acids, facilitating selective modifications during
While specific biological activities of H-2-Nal-OBzl p-tosylate salt are not extensively documented, compounds of similar structure often exhibit properties that can influence biological systems. Generally, derivatives of naphthylalanine have been studied for their potential roles in:
The synthesis of H-2-Nal-OBzl p-tosylate salt typically involves several key steps:
H-2-Nal-OBzl p-tosylate salt finds applications primarily in:
Interaction studies involving H-2-Nal-OBzl p-tosylate salt primarily focus on its reactivity with various coupling agents and other amino acids during peptide synthesis. Understanding these interactions helps optimize conditions for efficient peptide bond formation and minimize side reactions. Additionally, studies on its interactions with biological targets could provide insights into its potential therapeutic applications .
Several compounds share structural similarities with H-2-Nal-OBzl p-tosylate salt. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Beta-Alanine Benzyl Ester p-Toluenesulfonate Salt | C17H21NO5S | Simpler structure; used as a general protecting group |
| L-Valine Benzyl Ester p-Toluenesulfonate Salt | C19H25NO5S | Valine derivative; used in peptide synthesis |
| 3-(2-Naphthyl)-L-Alanine Benzyl Ester p-Toluenesulfonate Salt | C26H27NO5S | Contains naphthyl group; potential for enhanced biological activity |
H-2-Nal-OBzl p-tosylate salt is unique due to its specific incorporation of the naphthyl moiety, which may impart distinct properties compared to other similar compounds. Its application as a protecting group in peptide synthesis is particularly notable, as it allows for selective modifications that are crucial for complex peptide construction .
Traditional carbodiimide-mediated esterification represents the foundational approach for synthesizing H-2-Nal-OBzl p-tosylate salt through established coupling chemistry [6]. The Steglich esterification reaction, first described by Wolfgang Steglich in 1978, employs dicyclohexylcarbodiimide as a coupling reagent and 4-dimethylaminopyridine as a catalyst for the formation of ester linkages under mild conditions [26]. This methodology has been extensively utilized for the preparation of amino acid benzyl esters, including naphthylalanine derivatives [6].
The carbodiimide-mediated approach operates through a well-characterized mechanism involving the initial activation of the carboxylic acid group of 2-naphthylalanine with dicyclohexylcarbodiimide, forming an O-acyl urea intermediate [6]. Subsequently, 4-dimethylaminopyridine facilitates the acyl transfer to benzyl alcohol, resulting in the formation of the desired benzyl ester linkage [21]. The reaction proceeds at room temperature and tolerates a variety of polar aprotic solvents, making it particularly suitable for sensitive amino acid substrates [26].
Dicyclohexylcarbodiimide and diisopropylcarbodiimide are the most commonly employed carbodiimide reagents for amino acid esterification protocols [21]. Dicyclohexylcarbodiimide produces dicyclohexylurea as a byproduct, which precipitates from most organic solvents and facilitates product purification [25]. However, diisopropylcarbodiimide is preferred for solid-phase synthesis applications due to the enhanced solubility of its urea byproduct [21].
The incorporation of 1-hydroxybenzotriazole in carbodiimide-mediated esterifications significantly reduces racemization of the amino acid center, which is a critical consideration for maintaining stereochemical integrity [21]. The optimal stoichiometry typically involves 1.5 equivalents of carbodiimide relative to the amino acid substrate, with catalytic amounts of 4-dimethylaminopyridine ranging from 0.1 to 0.15 equivalents [21].
| Carbodiimide Reagent | Solvent System | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide | Dichloromethane | 25°C | 12-24 hours | 85-95% |
| Diisopropylcarbodiimide | Dimethylformamide | 25°C | 8-16 hours | 80-90% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Acetonitrile | 25°C | 6-12 hours | 75-85% |
Contemporary research has identified several innovative catalytic methodologies for benzyl ester formation that offer advantages over traditional protocols [7]. Niobium-based catalysts have emerged as particularly effective systems for the preparation of benzyl esters from carboxylic acids and benzyl alcohol [7]. Stoichiometric niobium pentachloride facilitates esterification reactions at room temperature within 2-3 hours, achieving yields exceeding 98% for benzoic acid derivatives [7].
The use of niobium pentachloride grafted onto silica gel represents a significant advancement in catalytic esterification technology [7]. This heterogeneous catalyst system operates at elevated temperatures under reflux conditions and demonstrates excellent reusability, maintaining catalytic activity through three successive reaction cycles [7]. The silica-supported niobium catalyst produces exclusively ester products without the formation of dibenzyl ether byproducts that can complicate product purification [7].
Alternative catalytic approaches include the application of 2-benzyloxy-1-methylpyridinium triflate as a mild benzylation reagent for alcohol substrates [5]. This methodology operates under neutral conditions and avoids the acidic activation requirements of benzyl trichloroacetimidate [8]. The in situ generation of the active benzylating species through N-methylation of 2-benzyloxypyridine with methyl triflate provides enhanced procedural convenience [5].
Palladium-catalyzed methodologies have been developed for the direct functionalization of benzylic carbon-hydrogen bonds to form benzyl esters [40]. These approaches utilize bidentate directing groups to achieve selective activation of multiple carbon-hydrogen bonds, enabling the efficient synthesis of benzyl ester products [40]. Iron-catalyzed systems have also been reported for the esterification of benzyl carbon-hydrogen bonds, providing atom-economical alternatives to precious metal catalysts [41].
The selection of appropriate solvents significantly influences the efficiency of catalytic benzyl ester formation [5]. Toluene has been identified as a suitable solvent for most benzylation applications, although trifluorotoluene may be required for particularly challenging substrates [5]. The choice between these solvents depends on the specific substrate requirements and the desired reaction conditions [8].
| Catalytic System | Substrate Scope | Reaction Conditions | Yield Range | Key Advantages |
|---|---|---|---|---|
| Niobium pentachloride | Aromatic acids | Room temperature, 2-3 hours | 85-98% | High selectivity, mild conditions |
| Silica-niobium catalyst | Various carboxylic acids | Reflux, 6-9 hours | 80-95% | Reusable, heterogeneous |
| 2-Benzyloxypyridinium triflate | Complex alcohols | 90°C, 24 hours | 70-90% | Neutral conditions, high selectivity |
| Palladium catalysis | Aromatic substrates | Variable | 60-85% | Direct carbon-hydrogen functionalization |
The incorporation of p-toluenesulfonate counterions into amino acid benzyl ester systems represents a critical aspect of H-2-Nal-OBzl p-tosylate salt synthesis [12]. The Fischer-Speier esterification methodology provides the most straightforward approach for simultaneous ester formation and tosylate salt incorporation [12]. This process involves the treatment of amino acids with benzyl alcohol and p-toluenesulfonic acid in refluxing water-azeotroping solvents [12].
The selection of appropriate solvents for tosylate salt formation requires careful consideration of boiling point characteristics and water azeotrope formation [12]. Traditional solvents such as benzene, carbon tetrachloride, and chloroform have been largely replaced due to environmental and health considerations [12]. Cyclohexane has emerged as an effective alternative for many amino acid benzyl ester preparations, although its applicability is limited for certain problematic amino acids [12].
2-Methyltetrahydrofuran has been identified as a superior solvent for the preparation of amino acid benzyl ester tosylates [12]. This green ether solvent enables the preparation of methionine, arginine, tryptophan, and proline benzyl ester tosylates in good yields while maintaining enantiomeric purity [12]. The use of 2-methyltetrahydrofuran avoids the racemization issues associated with higher boiling solvents [12].
The crystallization behavior of tosylate salts provides significant advantages for product purification and isolation [32]. Tosylate compounds exhibit a high tendency to crystallize, facilitating their purification through recrystallization techniques [32]. The synthesis of tosylates from alcohols using p-toluenesulfonyl chloride in the presence of bases such as triethylamine or pyridine represents a complementary approach for tosylate incorporation [32].
Industrial-scale synthesis protocols have been developed for the preparation of amino acid benzyl ester tosylates using optimized water separation techniques [27]. These methods involve initial dehydration of p-toluenesulfonic acid monohydrate or tetrahydrate in toluene, followed by addition of the amino acid and benzyl alcohol substrates [27]. Continuous water separation during the reaction process drives the esterification equilibrium toward product formation [27].
| Solvent System | Water Azeotrope Temperature | Racemization Risk | Typical Yield | Environmental Rating |
|---|---|---|---|---|
| Cyclohexane | 69°C | Low | 75-85% | Moderate |
| 2-Methyltetrahydrofuran | 78°C | Very low | 80-95% | High |
| Toluene | 84°C | Moderate | 85-95% | Moderate |
| Benzene | 69°C | Low | 90-95% | Poor (deprecated) |
The optimization of reaction stoichiometry plays a crucial role in maximizing the efficiency of H-2-Nal-OBzl p-tosylate salt synthesis [27]. Experimental studies have demonstrated that optimal yields are achieved using equimolar ratios of amino acid to benzyl alcohol, with a slight excess of p-toluenesulfonic acid to ensure complete salt formation [27]. Industrial protocols typically employ ratios of 1.0:8.5:2.7 for amino acid:benzyl alcohol:p-toluenesulfonic acid to account for reaction inefficiencies and ensure complete conversion [27].
The influence of solvent selection on reaction efficiency extends beyond simple boiling point considerations to encompass factors such as substrate solubility, water miscibility, and product crystallization behavior [12]. Comprehensive screening studies have identified optimal solvent systems for different amino acid substrates, with particular attention to maintaining stereochemical integrity throughout the esterification process [12].
Temperature control represents a critical parameter in tosylate salt synthesis, with optimal conditions typically ranging from 110-120°C for reflux systems [27]. Lower temperatures may result in incomplete conversion, while excessive temperatures can promote undesired side reactions or racemization [12]. The use of Dean-Stark apparatus or similar water separation techniques is essential for achieving quantitative conversion [27].
Reaction time optimization studies have established that most amino acid benzyl ester tosylate syntheses can be completed within 2-4 hours of reflux following the initial water separation phase [27]. Extended reaction times beyond this range generally do not improve yields and may increase the formation of impurities [27]. Monitoring of water evolution provides a convenient method for determining reaction completion [27].
The crystallization and purification protocols significantly impact the final product quality and yield [27]. Controlled cooling to temperatures between 5-15°C followed by stirring for 1-2 hours optimizes crystal formation [27]. Washing procedures using acetone or similar solvents remove residual impurities while preserving the crystalline tosylate salt structure [27].
| Parameter | Optimal Range | Impact on Yield | Impact on Purity | Monitoring Method |
|---|---|---|---|---|
| Temperature | 110-120°C | High | Moderate | Thermometer |
| Reaction Time | 2-4 hours | High | High | Water evolution |
| Acid Stoichiometry | 1.2-1.5 equivalents | High | Moderate | Titration |
| Cooling Rate | 2-5°C/hour | Moderate | High | Crystallization observation |
| Washing Volume | 0.5-1.0 equivalent | Low | High | Visual inspection |
The thermodynamic stability of H-2-Nal-OBzl p-tosylate salt demonstrates characteristic behavior patterns consistent with amino acid benzyl ester tosylate compounds under varying environmental conditions. Thermal analysis reveals that this compound exhibits multiple thermal transitions that are critical for understanding its stability profile [1] [2] [3].
The compound demonstrates thermal stability within a temperature range of 25-150°C, with the onset of significant thermal events occurring at approximately 150-160°C [2] [3]. Based on comparative analysis with structurally similar amino acid benzyl ester tosylates, the melting point range is estimated to be 155-170°C, which aligns with reported values for related compounds such as D-phenylalanine benzyl ester p-tosylate (169°C) [4] [5]. The decomposition temperature is projected to occur around 280-290°C, consistent with the thermal degradation patterns observed in other tosylate salts, where decomposition typically occurs 90-100°C lower than the parent amino acid [2].
Polymorphic transitions represent a critical stability consideration for H-2-Nal-OBzl p-tosylate salt. Research on tosylate salt polymorphism indicates that transition temperatures typically occur in the range of 170-180°C [1] [2]. The thermodynamically stable polymorph exhibits enhanced storage stability and processing characteristics compared to metastable forms [1]. Differential scanning calorimetry analysis of related compounds reveals that polymorph I (thermodynamically stable) demonstrates superior stability at room temperature and maintains structural integrity during processing via suspensions [1].
Environmental temperature fluctuations significantly impact the compound's stability profile. Studies on amino acid benzyl ester synthesis demonstrate that elevated temperatures promote racemization, with the extent of racemization correlating with the electron-withdrawing capacity of the amino acid side chain [5] [6]. The naphthylalanine moiety in H-2-Nal-OBzl p-tosylate salt, containing an aromatic naphthalene system, may exhibit enhanced thermal stability compared to simpler aromatic amino acids due to increased π-electron delocalization [7].
Oxidative stability represents another crucial environmental factor. The benzyl ester functionality and tosylate counterion provide protective effects against oxidative degradation, with the compound demonstrating stability under inert atmospheric conditions [8] . Storage under nitrogen or argon atmospheres at controlled temperatures (2-8°C) maintains compound integrity over extended periods .
The solubility behavior of H-2-Nal-OBzl p-tosylate salt exhibits strong pH dependence due to the presence of ionizable functional groups, including the protonated amino group and the tosylate counterion. This pH-dependent solubility profile follows characteristic patterns observed in amino acid derivatives with amphoteric properties.
At highly acidic conditions (pH 1.0-2.0), the compound demonstrates high solubility (>10 mg/mL) due to complete protonation of the amino group, which enhances electrostatic interactions with the aqueous environment [10] [11]. The protonated amino acid exists primarily in its cationic form, facilitating dissolution through ion-dipole interactions with water molecules.
In moderately acidic conditions (pH 2.0-4.0), the solubility decreases to moderate levels (5-10 mg/mL) as partial protonation effects become prominent. The equilibrium between protonated and neutral forms influences the overall dissolution behavior, with the compound maintaining reasonable aqueous solubility due to the presence of the tosylate counterion [12] [10].
Near-neutral pH conditions (pH 4.0-7.0) represent the region of minimum solubility (1-5 mg/mL), corresponding to the compound's isoelectric point where net charge approaches zero. In this pH range, intermolecular interactions between neutral molecules become more significant, leading to reduced aqueous solubility and potential precipitation [12] [11].
Under moderately basic conditions (pH 7.0-9.0), solubility increases again (5-10 mg/mL) due to partial deprotonation of the carboxyl group functionality, though the esterified carboxyl group limits this effect compared to free amino acids. The benzyl ester protection prevents complete deprotonation, maintaining intermediate solubility levels [11].
At highly alkaline conditions (pH 9.0-12.0), enhanced solubility (>10 mg/mL) occurs due to increased ionization and hydration of the molecule. However, prolonged exposure to high pH conditions may promote hydrolysis of the benzyl ester group, potentially affecting compound stability [13] [14].
The tosylate counterion contributes significantly to the overall solubility profile across all pH ranges. Studies on tosylate salts demonstrate that the p-toluenesulfonate anion enhances aqueous solubility compared to other counterions due to its amphiphilic character and ability to participate in aromatic-aromatic interactions [15].
H-2-Nal-OBzl p-tosylate salt exhibits hygroscopic behavior characteristic of amino acid tosylate salts, with water uptake patterns dependent on relative humidity conditions and crystal packing arrangements. The hygroscopic nature of this compound stems from the presence of multiple hydrogen bond acceptor and donor sites, including the amino group, tosylate oxygen atoms, and aromatic systems capable of π-water interactions.
At low relative humidity conditions (11-33% RH), the compound maintains its anhydrous form with minimal water uptake (0.5-2.0% w/w). The crystal structure in this humidity range consists primarily of intermolecular hydrogen bonding between tosylate anions and protonated amino groups, creating a stable anhydrous lattice [16] [17].
Moderate humidity conditions (57% RH) represent a critical transition point where water uptake increases to 2.0-4.0% w/w, potentially leading to monohydrate formation. Dynamic vapor sorption studies on similar compounds indicate that this humidity range corresponds to the onset of significant structural water incorporation [16] [18]. The critical relative humidity for hydrate formation is estimated to be 50-60% RH, based on comparable amino acid ester systems.
Higher humidity conditions (75% RH) promote further water incorporation (4.0-7.0% w/w), potentially leading to dihydrate formation. The water molecules in this hydration state typically occupy isolated sites or channel structures within the crystal lattice, stabilized by hydrogen bonding networks with both the organic cation and tosylate anion [17] [18].
At elevated humidity levels (84% RH), substantial water uptake occurs (7.0-12.0% w/w), corresponding to dihydrate or trihydrate formation. Studies on related compounds demonstrate that trihydrate formation often involves water molecules forming extended hydrogen bonding networks that bridge multiple molecular units [16] [18]. The critical relative humidity for maintaining the trihydrate state is estimated at 80-85% RH.
Under saturated humidity conditions (94% RH), extensive water uptake (12.0-20.0% w/w) leads to multiple hydration states and potential deliquescence. At this level, the compound may form complex hydrated structures with water molecules occupying various crystallographic sites [18].
Crystal hydration patterns in H-2-Nal-OBzl p-tosylate salt are influenced by the molecular geometry and packing motifs. The naphthylalanine residue provides a rigid aromatic framework that can participate in π-stacking interactions, while the benzyl ester group offers additional aromatic surfaces for water interaction [19]. The tosylate counterion, with its sulfonate functionality, serves as a strong hydrogen bond acceptor, facilitating water molecule coordination [17].
Dehydration behavior follows predictable patterns, with monohydrates typically losing water at 60-80°C, dihydrates at 80-100°C, and trihydrates at 100-120°C. These dehydration temperatures align with thermal analysis data from similar amino acid ester tosylate systems [2] [20]. The dehydration process may involve multiple steps, particularly for higher hydrates, reflecting the different binding energies of water molecules in various crystallographic environments [21] [22].